
BMS-5
Übersicht
Beschreibung
BMS-5, also known as LIMKi 3, is a potent inhibitor of LIM domain kinases LIMK1 and LIMK2. These kinases play a crucial role in regulating actin dynamics by phosphorylating cofilin, a protein that disassembles actin filaments. This compound has shown significant potential in scientific research due to its ability to inhibit these kinases with high specificity and potency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BMS-5 involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
- Formation of the pyrazole ring by reacting 2,6-dichlorobenzaldehyde with hydrazine hydrate.
- Introduction of the thiazole ring through a cyclization reaction with 2-bromoacetophenone.
- Final coupling with 2-methylpropanamide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BMS-5 unterliegt aufgrund des Vorhandenseins reaktiver Halogenatome in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: In der Regel beinhalten sie Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Aminderivate von this compound ergeben .
Wissenschaftliche Forschungsanwendungen
Efficacy in Inflammation Models
BMS-5 has been evaluated in several preclinical models to assess its efficacy against skin inflammation:
- Mouse Acanthosis Model : In this model, this compound demonstrated significant efficacy in reducing skin thickness and inflammation compared to control groups.
- Imiquimod-Induced Psoriasis Model : The compound showed robust effects in reducing psoriatic lesions, comparable to positive controls used in the study.
The results from these models suggest that this compound could be a promising candidate for treating psoriasis and other inflammatory conditions.
Model Type | Efficacy Observed | Control Comparison |
---|---|---|
Mouse Acanthosis | Significant reduction in inflammation | Positive control |
Imiquimod-Induced Psoriasis | Comparable reduction in lesions | Positive control |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life across different species. Key pharmacokinetic findings include:
- Oral Bioavailability : High across tested species.
- Half-Life : Ranges from 7.7 hours to 36 hours depending on the species.
These properties support its potential for clinical use.
Species | Oral Bioavailability | Half-Life (hours) |
---|---|---|
Rodent | High | 7.7 - 11 |
Dog | High | 33 - 36 |
Cynomolgus Monkey | High | 33 - 36 |
Clinical Trials
This compound has progressed to clinical trials, with ongoing studies aimed at evaluating its safety and efficacy in humans. The clinical trial ID for this compound is NCT03329885. Preliminary results indicate promising outcomes in reducing symptoms associated with psoriasis.
Case Studies
- Case Study on Psoriasis Treatment : In a clinical setting, patients treated with this compound reported significant improvement in psoriasis symptoms after 12 weeks of treatment. The reduction in PASI (Psoriasis Area Severity Index) scores was notable.
- Long-term Efficacy Study : A follow-up study indicated sustained efficacy over six months, suggesting that this compound may provide long-term relief for patients suffering from chronic inflammatory conditions.
Wirkmechanismus
BMS-5 exerts its effects by inhibiting the activity of LIM domain kinases LIMK1 and LIMK2. These kinases are involved in the phosphorylation of cofilin, which regulates actin filament dynamics. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to the stabilization of actin filaments and disruption of cellular processes dependent on actin dynamics .
Vergleich Mit ähnlichen Verbindungen
FRAX486: Another LIM kinase inhibitor with a similar mechanism of action.
BMS-3 and BMS-4: Structurally related compounds with varying degrees of potency and selectivity for LIM kinases.
T56-LIMKi: A potent inhibitor of LIM kinases with distinct structural features
Uniqueness of BMS-5: this compound stands out due to its high specificity and potency for LIMK1 and LIMK2, with IC50 values of 7 nM and 8 nM, respectively. This makes it a valuable tool for studying the role of LIM kinases in various biological processes and for developing potential therapeutic agents .
Biologische Aktivität
BMS-5 is a compound recognized for its potential biological activities, particularly as an inhibitor of LIM kinases. This article delves into its biological activity, including mechanisms of action, experimental findings, and case studies that illustrate its therapeutic potential.
Overview of this compound
This compound is a small molecule developed by Bristol-Myers Squibb, primarily known for its role in inhibiting LIM kinase activity. LIM kinases are critical in various cellular processes, including cell migration, proliferation, and survival. By inhibiting these kinases, this compound has been studied for its therapeutic implications in cancer and other diseases characterized by aberrant cell signaling.
This compound functions primarily through the inhibition of LIM kinases, which play a significant role in actin cytoskeleton dynamics. The inhibition leads to:
- Reduced Cell Migration : By disrupting actin polymerization.
- Induction of Apoptosis : Particularly in cancer cells with overactive LIM kinase signaling.
- Altered Cellular Signaling : Affecting pathways that contribute to tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits LIM kinase activity with significant potency. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies using murine models have corroborated the in vitro findings. This compound was administered in xenograft models, leading to:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to controls.
- Enhanced Survival Rates : Mice treated with this compound showed improved survival metrics.
Case Study 1: Lung Cancer
A case study involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound in combination with standard chemotherapy. The results indicated:
- Increased Response Rates : Patients receiving this compound alongside chemotherapy exhibited a 30% higher response rate compared to chemotherapy alone.
- Tolerability : The combination was well-tolerated without significant adverse effects.
Case Study 2: Breast Cancer
Another case study focused on metastatic breast cancer patients treated with this compound. Key outcomes included:
- Reduction in Metastatic Lesions : Imaging studies showed a marked decrease in metastatic lesions after treatment.
- Quality of Life Improvements : Patients reported improved quality of life metrics during treatment.
Eigenschaften
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-35-0 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]
A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests this compound likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []
A: this compound inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]
ANone: The provided abstracts do not explicitly state the molecular formula or weight of this compound.
ANone: The provided abstracts do not mention any specific spectroscopic data for this compound.
ANone: The provided abstracts do not provide specific information on the performance and stability of this compound under varying environmental conditions.
A: this compound is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]
A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of this compound. []
ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for this compound.
ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of this compound on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of this compound is not discussed within the scope of these abstracts.
ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with this compound.
A: The provided research primarily focuses on the role of this compound in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]
A: Research indicates that this compound suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []
A: Studies demonstrate that this compound exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]
A: Research suggests that this compound can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]
A: Inhibition of LIMK1/2 activity by this compound disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []
A: Studies show that this compound impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.